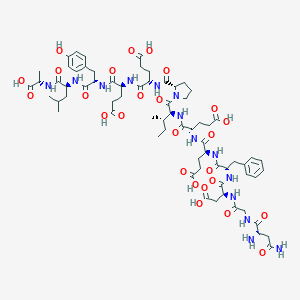
2-Bromo-5-methoxybenzonitrile
描述
2-Bromo-5-methoxybenzonitrile is an organic compound with the molecular formula C8H6BrNO. It is a derivative of benzonitrile, where the benzene ring is substituted with a bromine atom at the second position and a methoxy group at the fifth position. This compound is used in various chemical syntheses and research applications due to its unique reactivity and properties .
准备方法
Synthetic Routes and Reaction Conditions: 2-Bromo-5-methoxybenzonitrile can be synthesized through several methods. One common method involves the bromination of 3-methoxybenzonitrile using N-bromosuccinimide (NBS) in the presence of a catalyst such as iodine in acetonitrile. The reaction is typically carried out in the dark at room temperature for about 12 hours .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve similar bromination reactions but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to control temperature and reaction time precisely .
化学反应分析
Types of Reactions: 2-Bromo-5-methoxybenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or acids, while the nitrile group can be reduced to amines.
Common Reagents and Conditions:
Substitution: Reagents like sodium amide or thiourea in solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products:
- Substitution reactions yield various substituted benzonitriles.
- Oxidation reactions produce aldehydes or carboxylic acids.
- Reduction reactions result in primary amines .
科学研究应用
2-Bromo-5-methoxybenzonitrile is utilized in multiple scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential in drug development, particularly in designing molecules with specific biological activities.
Industry: Employed in the production of agrochemicals, dyes, and polymers.
作用机制
The mechanism of action of 2-Bromo-5-methoxybenzonitrile involves its interaction with various molecular targets. The bromine and methoxy groups influence its reactivity, allowing it to participate in nucleophilic substitution and electrophilic aromatic substitution reactions. The nitrile group can interact with enzymes and proteins, affecting their function and activity .
相似化合物的比较
- 2-Bromo-5-fluorobenzonitrile
- 2-Bromo-5-methoxybenzaldehyde
- 5-Bromo-2-methoxybenzonitrile
Comparison: 2-Bromo-5-methoxybenzonitrile is unique due to the presence of both bromine and methoxy groups, which confer distinct reactivity patterns compared to its analogs. For instance, 2-Bromo-5-fluorobenzonitrile has a fluorine atom instead of a methoxy group, leading to different electronic effects and reactivity. Similarly, 2-Bromo-5-methoxybenzaldehyde has an aldehyde group, making it more reactive in oxidation-reduction reactions .
属性
IUPAC Name |
2-bromo-5-methoxybenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO/c1-11-7-2-3-8(9)6(4-7)5-10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQONVYONOASKIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80617998 | |
| Record name | 2-Bromo-5-methoxybenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80617998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138642-47-4 | |
| Record name | 2-Bromo-5-methoxybenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80617998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-5-methoxybenzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What spectroscopic techniques were used to characterize 2-Bromo-5-methoxybenzonitrile, and what information did they provide?
A1: The researchers utilized Fourier-Transform Infrared (FTIR) and Fourier-Transform Raman (FT-Raman) spectroscopy to analyze the vibrational modes of this compound in its solid phase []. These techniques provide insights into the molecule's functional groups and bonding characteristics. Additionally, UV-Vis spectroscopy was employed to study the compound's electronic transitions and absorbance properties within the 200-800 nm range [].
Q2: How was computational chemistry employed in the study of this compound?
A2: Density Functional Theory (DFT) calculations, specifically at the B3LYP level, played a crucial role in investigating the properties of this compound []. This computational method facilitated the determination of the compound's equilibrium geometry, vibrational assignments, and prediction of thermodynamic properties []. Furthermore, Time-Dependent DFT (TD-DFT) was employed to estimate electronic properties such as excitation energies, oscillator strengths, and HOMO/LUMO energies, enhancing the understanding of its electronic behavior [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-propanoyloxyoct-1-enyl]cyclopentyl]hept-5-enoate](/img/structure/B150694.png)












